molecular formula C18H18O7 B1244693 Hamiltone B

Hamiltone B

Cat. No.: B1244693
M. Wt: 346.3 g/mol
InChI Key: PYMGYISATWYZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamiltone B is a natural product found in Uvaria hamiltonii with data available.

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-6,8,13,19-20H,7H2,1-3H3

InChI Key

PYMGYISATWYZMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)OC)OC

Synonyms

3',4'-dihydroxy-5,6,7-trimethoxy-flavanone
hamiltone B

Origin of Product

United States

Q & A

Q. How should researchers design a robust experimental protocol for investigating Hamiltone B in preclinical studies?

Methodological Answer: A robust protocol requires alignment with the Investigator’s Brochure (IB) guidelines, including dose rationale, safety monitoring, and preclinical data integration . Key steps:

  • Dose Selection: Base initial doses on pharmacokinetic (PK) and pharmacodynamic (PD) data from in vitro and animal models.
  • Control Groups: Include placebo and active comparator arms to isolate this compound’s effects.
  • Blinding: Use double-blind designs to minimize bias, especially in subjective endpoints .
  • Ethics Compliance: Ensure Institutional Review Board (IRB) approval for animal/human studies, with explicit inclusion/exclusion criteria .

Q. What strategies are recommended for resolving contradictory data in this compound’s pharmacological profiles?

Methodological Answer: Contradictions often arise from variability in experimental conditions or analytical methods. Mitigate through:

  • Triangulation: Cross-validate results using multiple assays (e.g., HPLC, mass spectrometry) and independent replicates .
  • Contextual Analysis: Re-examine confounding variables (e.g., pH stability, solvent interactions) that may alter compound behavior .
  • Statistical Re-evaluation: Apply sensitivity analyses to identify outliers or non-linear dose-response relationships .

Advanced Research Questions

Q. How can researchers optimize the integration of multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Multi-omics integration demands systematic pipelines:

Hypothesis-Driven Workflow: Link transcriptomic, proteomic, and metabolomic datasets to specific pathways (e.g., apoptosis, oxidative stress).

Bioinformatics Tools: Use platforms like STRING-DB or MetaboAnalyst for pathway enrichment analysis .

Validation: Confirm computational predictions with targeted in vivo knockdown/overexpression experiments .
Example Workflow:

StepTool/TechniqueOutcome
Data GenerationRNA-seq, LC-MSRaw datasets
IntegrationWGCNA, KEGG MapperPathway clusters
ValidationCRISPR-Cas9 editingMechanistic confirmation

Q. What methodological frameworks are suitable for analyzing this compound’s pharmacokinetics in multi-organ systems?

Methodological Answer: Advanced PK modeling includes:

  • Compartmental Models: Predict tissue distribution using physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus®).
  • Interspecies Scaling: Adjust parameters (e.g., clearance rates) from animal models to human equivalents via allometric scaling .
  • Covariate Analysis: Incorporate patient-specific factors (e.g., renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM) .

Q. How should researchers address ethical and logistical challenges in longitudinal studies of this compound’s chronic toxicity?

Methodological Answer:

  • Risk Mitigation: Implement real-time safety monitoring (e.g., liver enzyme tracking) and predefined stopping rules .
  • Participant Retention: Use adaptive trial designs to minimize dropout rates, with incentives aligned with IRB guidelines .
  • Data Transparency: Publish adverse event logs in supplementary materials, adhering to CONSORT or STROBE reporting standards .

Data Management & Reporting

Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

Methodological Answer:

  • Detailed Protocols: Document reaction conditions (temperature, catalysts) and purity thresholds (e.g., ≥95% by NMR) in supplementary files .
  • Open Data: Share raw spectra and chromatograms via repositories like Figshare or Zenodo, with DOIs for citation .
  • Peer Review: Submit synthetic procedures to journals requiring independent validation (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Methodological Answer:

  • Force Field Calibration: Re-optimize molecular docking parameters (e.g., binding affinity thresholds) using experimental IC50 values .
  • Dynamic Simulations: Run molecular dynamics (MD) simulations to account for protein flexibility missed in static models .
  • Iterative Refinement: Update in silico libraries with negative results to improve predictive accuracy .

Research Design & Frameworks

What frameworks (e.g., PICOT, FINER) are most effective for formulating hypothesis-driven research questions on this compound?

Methodological Answer:

  • PICOT Framework:
    • Population: Target organism/cell line (e.g., Hepatocarcinoma cells).
    • Intervention: this compound dosage/administration route.
    • Comparison: Standard therapy (e.g., cisplatin).
    • Outcome: Tumor volume reduction.
    • Time: 28-day efficacy window .
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hamiltone B
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